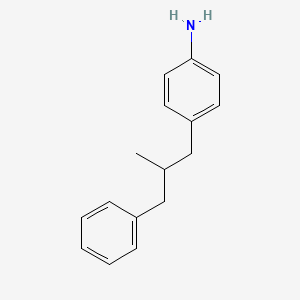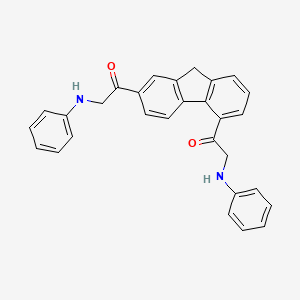
1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is an organic compound that features a fluorene backbone with two anilinoethanone groups attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) typically involves the reaction of fluorene derivatives with aniline and ethanone derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with aniline and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere and at controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic solar cells and OLEDs.
9,9-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A phosphorescent host material for OLED devices.
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate: Utilized in polymer chemistry and materials science.
Uniqueness
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.
Properties
CAS No. |
88093-10-1 |
|---|---|
Molecular Formula |
C29H24N2O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-anilino-1-[5-(2-anilinoacetyl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C29H24N2O2/c32-27(18-30-23-9-3-1-4-10-23)20-14-15-25-22(16-20)17-21-8-7-13-26(29(21)25)28(33)19-31-24-11-5-2-6-12-24/h1-16,30-31H,17-19H2 |
InChI Key |
BYTNXEGDLREBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4)C(=CC=C2)C(=O)CNC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
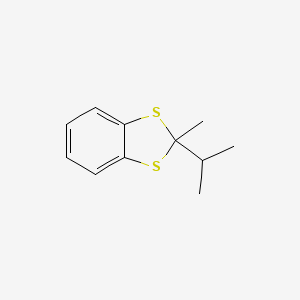
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
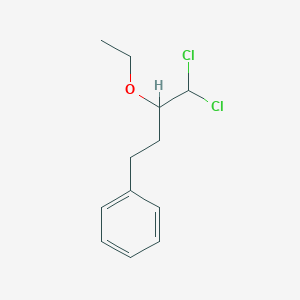
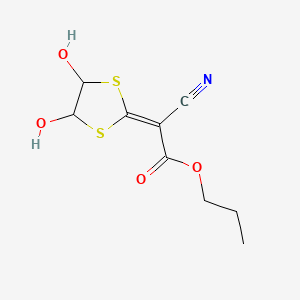
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

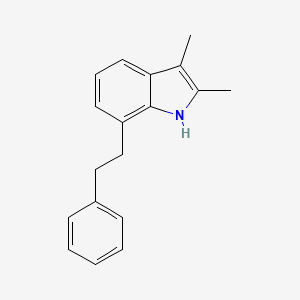

![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

